molecular formula C21H23Cl2N3O3S B12743231 N-[(4-chlorophenyl)methyl]-7-methyl-2-(morpholin-4-ylmethyl)-4-oxothieno[2,3-b]pyridine-5-carboxamide;hydrochloride CAS No. 292144-11-7

N-[(4-chlorophenyl)methyl]-7-methyl-2-(morpholin-4-ylmethyl)-4-oxothieno[2,3-b]pyridine-5-carboxamide;hydrochloride

Cat. No.: B12743231
CAS No.: 292144-11-7
M. Wt: 468.4 g/mol
InChI Key: DAZBORLGTFJUMM-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-7-methyl-2-(morpholin-4-ylmethyl)-4-oxothieno[2,3-b]pyridine-5-carboxamide;hydrochloride is a complex organic compound that belongs to the class of benzanilides. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a morpholine moiety, and a chlorophenyl group. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-7-methyl-2-(morpholin-4-ylmethyl)-4-oxothieno[2,3-b]pyridine-5-carboxamide;hydrochloride typically involves multiple steps. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the morpholine moiety and the chlorophenyl group. Common reagents used in these reactions include pyridine derivatives, chlorinating agents, and morpholine. The reaction conditions often involve the use of solvents such as methanol or dichloromethane and may require heating or refluxing to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-7-methyl-2-(morpholin-4-ylmethyl)-4-oxothieno[2,3-b]pyridine-5-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-7-methyl-2-(morpholin-4-ylmethyl)-4-oxothieno[2,3-b]pyridine-5-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential therapeutic agent for various diseases, particularly those involving abnormal cell growth or microbial infections.

    Industry: The compound’s unique structure makes it valuable for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-7-methyl-2-(morpholin-4-ylmethyl)-4-oxothieno[2,3-b]pyridine-5-carboxamide;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-2-(pyridin-4-ylmethyl)benzamide
  • N-[(4-chlorophenyl)methyl]-2-(morpholin-4-ylmethyl)benzamide
  • N-[(4-chlorophenyl)methyl]-7-methyl-2-(pyridin-4-ylmethyl)-4-oxothieno[2,3-b]pyridine-5-carboxamide

Uniqueness

N-[(4-chlorophenyl)methyl]-7-methyl-2-(morpholin-4-ylmethyl)-4-oxothieno[2,3-b]pyridine-5-carboxamide;hydrochloride stands out due to its unique combination of functional groups and structural features. The presence of the thieno[2,3-b]pyridine core, along with the morpholine and chlorophenyl moieties, imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

292144-11-7

Molecular Formula

C21H23Cl2N3O3S

Molecular Weight

468.4 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-7-methyl-2-(morpholin-4-ylmethyl)-4-oxothieno[2,3-b]pyridine-5-carboxamide;hydrochloride

InChI

InChI=1S/C21H22ClN3O3S.ClH/c1-24-13-18(20(27)23-11-14-2-4-15(22)5-3-14)19(26)17-10-16(29-21(17)24)12-25-6-8-28-9-7-25;/h2-5,10,13H,6-9,11-12H2,1H3,(H,23,27);1H

InChI Key

DAZBORLGTFJUMM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1SC(=C2)CN3CCOCC3)C(=O)NCC4=CC=C(C=C4)Cl.Cl

Origin of Product

United States

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